![molecular formula C10H12ClNO2S B1432424 Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate CAS No. 1522031-29-3](/img/structure/B1432424.png)
Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate
Overview
Description
“Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate” is a chemical compound with the molecular formula C10H12ClNO2S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate” consists of a methyl group (CH3), a propanoate group (C2H5COO), a sulfanyl group (SH), and a 2-amino-5-chlorophenyl group (C6H4ClNH2) .Scientific Research Applications
Antiviral Research
Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate: has shown potential in antiviral research. Indole derivatives, which share a similar structure, have been reported to exhibit inhibitory activity against influenza A and other viruses . This compound could be synthesized and tested for its efficacy against a range of RNA and DNA viruses, contributing to the development of new antiviral medications.
Anti-inflammatory Studies
The anti-inflammatory properties of indole derivatives make them candidates for the treatment of chronic inflammation-related disorders . As a structurally related compound, Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate could be explored for its potential to reduce inflammation in cellular or animal models, aiding in the discovery of novel anti-inflammatory agents.
Cancer Therapeutics
Indole derivatives have been found to possess anticancer activities . Research into Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate could focus on its ability to inhibit the growth of cancer cells, understand its mechanism of action, and potentially develop it into a chemotherapeutic agent.
Agricultural Chemical Development
Indole-3-acetic acid, a plant hormone, is derived from indole compounds . Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate could be studied for its use in agriculture, possibly as a growth promoter or a component in pest control formulations.
properties
IUPAC Name |
methyl 3-(2-amino-5-chlorophenyl)sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-14-10(13)4-5-15-9-6-7(11)2-3-8(9)12/h2-3,6H,4-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXGKWBPHLIALM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=C(C=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.